Ethyl 6-hydroxy-4-methylhexanoate Ethyl 6-hydroxy-4-methylhexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18090389
InChI: InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

Ethyl 6-hydroxy-4-methylhexanoate

CAS No.:

Cat. No.: VC18090389

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-hydroxy-4-methylhexanoate -

Specification

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name ethyl 6-hydroxy-4-methylhexanoate
Standard InChI InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3
Standard InChI Key RXTHTZIPYPWQRA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(C)CCO

Introduction

Chemical Identity

PropertyValue
IUPAC NameEthyl 6-hydroxy-4-methylhexanoate
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
CAS NumberNot explicitly cited
StructureContains an ester functional group (-COO-) and a hydroxyl (-OH) group

Ethyl 6-hydroxy-4-methylhexanoate is a derivative of hexanoic acid, where the hydroxyl group and esterification with ethanol result in its unique chemical structure.

Laboratory Synthesis

Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through a standard esterification reaction:

  • Reacting 6-hydroxy-4-methylhexanoic acid with ethanol.

  • Using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Heating the reaction mixture to remove water and drive the reaction towards completion.

Reaction Equation:

C7H14O3+C2H5OHH+C9H18O3+H2O\text{C}_7\text{H}_{14}\text{O}_3 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_{18}\text{O}_3 + \text{H}_2\text{O}

Industrial Production

In industrial settings:

  • Continuous esterification processes are employed.

  • Catalysts such as sulfuric acid or zeolites are used to enhance yield.

  • Post-reaction purification is achieved via distillation or solvent extraction.

Flavor and Fragrance Industry

  • Esters like ethyl 6-hydroxy-4-methylhexanoate are commonly used for their fruity aromas.

  • Potential applications include perfumes, flavor additives in food, and aromatic products.

Organic Synthesis

  • Acts as an intermediate in the synthesis of more complex organic molecules.

  • The hydroxyl group provides additional reactivity for further chemical modifications.

Biochemical Research

  • Esters are often studied for their hydrolysis behavior in enzymatic reactions.

  • Hydrolysis of ethyl 6-hydroxy-4-methylhexanoate yields ethanol and the corresponding carboxylic acid, which may participate in metabolic pathways.

Hydrolysis Mechanism

The compound undergoes hydrolysis under acidic or basic conditions:

  • In acidic hydrolysis, water attacks the carbonyl carbon of the ester group, breaking it into ethanol and the parent acid.

  • In basic hydrolysis (saponification), hydroxide ions facilitate the cleavage of the ester bond.

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